An In-Depth Technical Guide to 2-Bromo-4-chloro-6-nitroanisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-4-chloro-6-nitroanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-6-nitroanisole, a substituted aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to infer its chemical properties, reactivity, and potential applications. All information derived from analogous compounds is clearly indicated.
Chemical Identity and Physicochemical Properties
2-Bromo-4-chloro-6-nitroanisole is a halogenated and nitrated aromatic ether. Its structure is characterized by a benzene ring substituted with a methoxy group, a bromine atom, a chlorine atom, and a nitro group.
Molecular Structure:
Caption: Chemical structure and key identifiers of 2-Bromo-4-chloro-6-nitroanisole.
Physicochemical Properties (Predicted and Inferred):
| Property | 2-Bromo-4-chloro-6-nitroanisole (Predicted/Inferred) | 2-Bromo-6-chloro-4-nitroaniline (Experimental) |
| Appearance | Likely a crystalline solid | Pale yellow to orange powder/crystal[1] |
| Melting Point | Data not available | 176-178 °C[1] |
| Boiling Point | Data not available | 344.7 °C (Predicted)[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and have low solubility in water. | Insoluble in water. |
Proposed Synthesis Pathway
While a specific experimental protocol for the synthesis of 2-Bromo-4-chloro-6-nitroanisole was not found, a plausible synthetic route can be designed based on established electrophilic aromatic substitution reactions on a suitable precursor. A logical starting material would be 4-chloro-2-nitroanisole.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for 2-Bromo-4-chloro-6-nitroanisole.
Proposed Forward Synthesis:
The synthesis would involve the bromination of 4-chloro-2-nitroanisole. The methoxy group is an activating, ortho-, para-director, while the nitro and chloro groups are deactivating, meta-directors. The position ortho to the methoxy group and meta to the nitro group (C2) is sterically hindered by the methoxy group. The other position ortho to the methoxy group (C6) is also meta to the chloro group, making it a likely site for bromination.
Step-by-Step Proposed Protocol:
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Dissolution: Dissolve 4-chloro-2-nitroanisole in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.
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Bromination: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Bromo-4-chloro-6-nitroanisole.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 2-Bromo-4-chloro-6-nitroanisole has been found. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methoxy group protons.
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Aromatic Protons (H-3, H-5): These protons would appear as two distinct singlets due to the lack of adjacent protons for coupling. Their chemical shifts would be influenced by the surrounding electron-withdrawing (Br, Cl, NO₂) and electron-donating (OCH₃) groups.
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Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be characteristic of a highly substituted benzene ring.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show characteristic absorption bands for:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
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Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
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C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-O stretching (aryl ether): ~1250-1000 cm⁻¹
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C-Br and C-Cl stretching: In the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (Predicted):
The mass spectrum will exhibit a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom, with the isotopic pattern of [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and the halogen atoms.
Reactivity and Potential Applications
The reactivity of 2-Bromo-4-chloro-6-nitroanisole is dictated by its functional groups. The presence of bromine and chlorine atoms makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized.
Potential Applications in Drug Development and Organic Synthesis:
Given its polysubstituted nature, 2-Bromo-4-chloro-6-nitroanisole can serve as a versatile building block in the synthesis of complex organic molecules. Its analogues are known to be important intermediates in the development of pharmaceuticals. For instance, related bromo-chloro-anisole derivatives are utilized in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] The functional groups on the aromatic ring provide multiple points for modification, making it a valuable scaffold for creating libraries of compounds for drug screening.
Safety and Handling
No specific safety data sheet (MSDS) for 2-Bromo-4-chloro-6-nitroanisole is available. The safety precautions should be based on those for structurally similar and hazardous compounds. The aniline analogue, 2-Bromo-6-chloro-4-nitroaniline, is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[3]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromo-4-chloro-6-nitroanisole is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. While direct experimental data on its properties and synthesis are scarce, a comprehensive understanding of its likely characteristics can be inferred from its structure and the known properties of analogous compounds. Further research is warranted to fully characterize this molecule and explore its utility in the development of novel therapeutics and other advanced materials.
References
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Sinfoo Biotech. (n.d.). 2-bromo-6-chloro-4-nitroanisole,(CAS# 1215205-94-9). Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved February 2, 2026, from [Link]
